Diacetone L-sorbose
Overview
Description
Synthesis Analysis
The synthesis of diacetone L-sorbose involves the acetonation of L-sorbose using acetone in the presence of catalysts. Research indicates that heteropoly acids are effective catalysts for this process, with acid H3PMo12O40 being identified as the most active for the purity and yield of diacetone sorbose (Maksimov & Timofeeva, 1995). Optimization studies using mathematical planning have also contributed to improving the synthesis efficiency (Fondarenko, Veksler, & Yakovlev, 1974).
Molecular Structure Analysis
Diacetone L-sorbose's molecular structure, resulting from its synthesis, plays a crucial role in its chemical reactivity and properties. The molecular structure is characterized by the presence of acetonide groups, which are key to its chemical behavior and subsequent conversion steps in ascorbic acid synthesis.
Chemical Reactions and Properties
The chemical reactions involving diacetone L-sorbose mainly pertain to its role as an intermediate in ascorbic acid production. One significant reaction is its electrochemical oxidation to diacetone-2-keto-L-gulonic acid (DAG), a direct precursor to ascorbic acid. Studies utilizing nickel foam electrodes have shown effective conversion of diacetone L-sorbose to DAG in alkaline medium, highlighting the importance of electrochemical methods in vitamin C synthesis (Nanzer, Langlois, & Cœuret, 1993).
Physical Properties Analysis
The physical properties of diacetone L-sorbose, such as solubility, boiling point, and crystalline structure, are essential for its handling and processing in the production of vitamin C. These properties are determined by its molecular structure and influence the conditions under which diacetone L-sorbose is synthesized, stored, and reacted in subsequent steps.
Chemical Properties Analysis
Diacetone L-sorbose's chemical properties, including its reactivity with other chemicals, stability under various conditions, and conversion efficiency to DAG, are critical for the optimization of vitamin C synthesis. The compound's susceptibility to conditions such as alkalinity, which affects its conversion to mesitylene oxide and ultimately the yield of ascorbic acid, is of particular interest (Glukhov, Zosimov, Obel'chenko, & Yakunin, 1980).
Scientific Research Applications
Chemical Building Blocks : Kiliani-acetonation on ketoses like d-fructose and l-sorbose produces branched sugar lactones, valuable as chirons for homochiral targets with functionalized quaternary centers (Hotchkiss et al., 2004).
Electrochemical Oxidation : Diacetone-L-sorbose (DAS) can be converted to diacetone-2-keto-l-gulonic acid (DAG) at a nickel foam electrode, achieving a maximum chemical yield of 90% and a faradaic yield of 20% (Nanzer, Langlois & Cœuret, 1993).
Vitamin C Production : Nickel foam electrodes are effective in producing diacetone-2-keto-L-gulonic acid from diacetone-l-sorbose, an intermediate in vitamin C production, with stable performance at temperatures between 2°C and 60°C (Nanzer, Langlois & Cœuret, 1993).
Extraction Efficiency : Pulsation packed columns can effectively isolate diacetone-L-sorbose from aqueous solutions, enhancing the efficiency of ascorbic acid production in continuous schemes (Vygon et al., 1985).
Chiral Separation : Diacetone-L-sorbose is also relevant in chiral separation studies, particularly in the context of NACE (Non-Aqueous Capillary Electrophoresis) using polyol derivative-boric acid complexes as chiral selectors (Wang et al., 2019).
Regioselectivity in Chemical Reactions : The acetonation of L-sorbose with acetone dimethyl ketal yields various products with varying degrees of regioselectivity, influenced by reaction conditions (Maeda, 1967).
Catalysis by Heteropolyacids : Heteropolyacids are highly active in L-sorbose acetonation, ensuring a more complete conversion into diacetone sorbose and reducing waste (Maksimov & Timofeeva, 1995).
Catalysis by Ion Exchange Resins : Macroporous cationic exchange resins catalyze the condensation of L-sorbose with acetone to form diacetone sorbose, with the reaction's efficiency being temperature-dependent and inversely proportional to sorbose particle size (Nair, Shah & Sreenivasan, 1981).
Safety And Hazards
When handling Diacetone L-sorbose, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye5. Use personal protective equipment and ensure adequate ventilation5. Remove all sources of ignition and evacuate personnel to safe areas5.
Future Directions
Diacetone L-sorbose is an important intermediate in the production of ascorbic acid3. It is used in the synthesis of various anti-tumor and anti-viral drugs3. There is interest in finding alternatives to the Reichstein process4. Experiments suggest that genetically modified bacteria might be commercially usable4.
properties
IUPAC Name |
[(1R,2S,6S,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecan-6-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-10(2)14-5-7-8(16-10)9-12(6-13,15-7)18-11(3,4)17-9/h7-9,13H,5-6H2,1-4H3/t7-,8+,9-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXSDDHYUVYJCQ-NHRVJRKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H]2[C@@H](O1)[C@H]3[C@@](O2)(OC(O3)(C)C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60891870 | |
Record name | Diacetone L-sorbose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60891870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diacetone L-sorbose | |
CAS RN |
17682-70-1 | |
Record name | Diacetone L-sorbose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17682-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diacetone L-sorbose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60891870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-L-Sorbofuranose, 2,3:4,6-bis-O-(1-methylethylidene) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.830 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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